molecular formula C6H4BrClO B087913 2-Bromo-5-chlorophenol CAS No. 13659-23-9

2-Bromo-5-chlorophenol

Cat. No. B087913
CAS RN: 13659-23-9
M. Wt: 207.45 g/mol
InChI Key: FMRKYXVZQWHGDA-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a mono-isotopic mass of 205.913391 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chlorophenol consists of a phenol group with bromine and chlorine substituents. The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Bromo-5-chlorophenol has a density of 1.8±0.1 g/cm3, a boiling point of 222.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 88.2±21.8 °C .

Scientific Research Applications

Chemical Synthesis

2-Bromo-5-chlorophenol is used in the synthesis of various organic compounds . For example, it can be synthesized from 5-bromo-2-chloroanisole by treating it with boron tribromide in dichloromethane at 0°C under nitrogen . After 10 minutes, the reaction is allowed to warm to room temperature and stirred for 18 hours . The reaction mixture is then poured into water and ice and stirred for 30 minutes . The organics are separated, and the aqueous phase is saturated with sodium chloride and re-extracted with dichloromethane . The combined organics are dried to furnish a white solid .

Chromatography

While the specific applications of 2-Bromo-5-chlorophenol in chromatography are not detailed in the available sources, it’s known that the compound is used in various areas of research including chromatography .

Analytical Research

In analytical research, 2-Bromo-5-chlorophenol is used, but the specific applications are not detailed in the available sources .

Disinfectant

Although not directly related to 2-Bromo-5-chlorophenol, its close relative 2-Chlorophenol is occasionally used as a disinfectant . It’s possible that 2-Bromo-5-chlorophenol could have similar applications, but further research would be needed to confirm this.

Lipophilicity Studies

2-Bromo-5-chlorophenol may be used in studies related to lipophilicity . Lipophilicity is a chemical property that represents the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. It plays a crucial role in pharmacokinetics as it affects the absorption, distribution, metabolism, and excretion (ADME) of drugs .

Druglikeness Studies

This compound could also be used in druglikeness studies . Druglikeness is a qualitative concept used in drug design for how “drug-like” a substance is with respect to factors affecting its pharmacodynamic and pharmacokinetic profiles, which ultimately impact its ADME properties .

Water Solubility Studies

2-Bromo-5-chlorophenol could be used in studies related to water solubility . Water solubility is a measure of the amount of chemical substance that can dissolve in water at a specific temperature. It is an important parameter in environmental, health and safety, and chemical industries .

Medicinal Chemistry

In the field of medicinal chemistry, 2-Bromo-5-chlorophenol could be used as a building block or intermediate in the synthesis of more complex chemical compounds .

Safety And Hazards

2-Bromo-5-chlorophenol is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRKYXVZQWHGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534671
Record name 2-Bromo-5-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorophenol

CAS RN

13659-23-9
Record name 2-Bromo-5-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13659-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The requisite 4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine was prepared according to the procedures described in Example 2 except 3-chlorophenol was used in place of 3-methoxyphenol. The oxidation of the thiomethyl adduct was carried out according to the procedure described in Example 16, sub-part (e). 3-Chlorophenol (24.28 g) was reacted with bromine (29.78 g) to give 6.15 g of 2-bromo-5-chlorophenol (minor isomer) and 24.60 g 4-bromo-3-chlorophenol (major isomer) after purification by column chromatography (10:1 hexane:EtOAc); minor isomer-1H NMR (CDCl3) δ 7.37 (d, 1H), 7.04 (d, 1H), 6.82 (dd, 1H), 5.55 (s, 1H). Major isomer: 1H NMR (CDCl3) δ 7.36 (d, 1H), 6.91 (d, 1H), 6.57 (dd, 1H), 5.75 (s, 1H). Analytical data for all other intermediates follows. 2-Bromo-5-chloro-(N,N-dimethylthiocarbamoyl)phenol; 1H NMR (CDCl3) δ 7.52 (d, 1H), 7.18 (d, 1H), 7.13 (dd, 1H), 3.47 (s, 3H), 3.39 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-N,N-dimethylthiocarbamoyl)bromobenzene; 1H NMR (CDCl3) δ 7.68-7.55 (m, 2H), 7.23 (dd, 1H), 3.12 (s, 3H), 3.05 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-(thiomethyl)bromobenzene; 1H NMR (CDCl3) δ 7.43 (d, 1H), 7.06 (d, 1H), 6.97 (dd, 1H), 2.48 (s, 3H). 1-Benzyloxycarbonyl-4-hydroxy-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 6H), 7.26 (d, 1H), 7.15 (dd, 1H) 5.15 (s, 2H), 4.25-4.00 (m, 2H), 3.84 (s, 1H), 3.50-3.25 (m, 2H), 2.52 (s, 3H), 2.15-1.90 (m, 4H); MS m/z 414 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 5H), 7.18-7.10 (m, 3H), 5.16 (s, 2H), 4.42-4.20 (m, 2H), 3.07 (tt, 1H), 3.00-2.80 (m, 2H), 2.47 (s, 3H), 1.91-1.45 (m, 4H); MS m/z 398 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.98 (d, 1H), 7.42 (dd, 1H), 7.41-7.30 (m, 5H), 7.21 (d, 1H), 5.16 (s, 2H), 4.43-4.21 (m, 2H), 2.96-2.78 (m, 3H), 2.71 (s, 3H), 1.92-1.51 (m, 4H). 4-(4-Chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.97 (d, 1H), 7.43 (dd, 1H), 7.28 (d, 1H), 3.30-3.10 (m, 2H), 2.71 (s, 3H), 2.83-2.61 (m, 3H), 1.92-1.51 (m, 5H); MS m/z 258 (M+H).
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thiomethyl
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24.28 g
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29.78 g
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Synthesis routes and methods II

Procedure details

9 ml of boron tribromide is added dropwise to a solution containing 20 g of 5-bromo 2-chloro anisole in 200 ml of methylene chloride. Agitation is carried out for 10 minutes at 0° C., then for 24 hours at 20° C. and the reaction medium is poured into a water and ice mixture. The resultant suspension is agitated for 30 minutes, extraction is carried out with methylene chloride, followed by saturation with sodium chloride and extraction twice with methylene chloride. The organic phases are collected, dried over magnesium sulphate, evaporated under reduced pressure and 18.5 g of 5-chloro 2-bromophenol is obtained. M.p.=56° C.
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9 mL
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20 g
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of 5.03 gm (39.1 mMol) 3-chlorophenol in 20 mL dichloromethane was cooled in an ice bath as 6.25 gm (39.1 mMol) bromine were added dropwise. The reaction mixture was allowed to warm to room temperature and was stirred for 16 hours. The reaction mixture was diluted with water, the phases separated, and the organic phase dried over magnesium sulfate. The residue was subjected to silica gel chromatography, eluting with 3:2 dichloromethane:hexanes. Fractions containing product were combined and concentrated under reduced pressure to provide 2.04 gm (25%) of 2-bromo-5-chlorophenol.
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5.03 g
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6.25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chlorophenol
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Citations

For This Compound
8
Citations
Y Zhou, J Zhu, B Li, Y Zhang, J Feng, A Hall, J Shi… - Organic …, 2016 - ACS Publications
… Notably 7v, formed from 2-bromo-5-chlorophenol under nonrearrangement reaction conditions, is identical to the rearranged product 8a from 2-bromo-4-chlorophenol (Scheme 1, eq 6), …
Number of citations: 28 pubs.acs.org
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org
P Suresh, S Annalakshmi, K Pitchumani - Tetrahedron, 2007 - Elsevier
Cyclodextrin acts as a restricting nanovessel to enhance regioselectivity in bromination of substituted phenols such as 3-nitrophenol, 2-chlorophenol, 3-chlorophenol, and 4-…
Number of citations: 26 www.sciencedirect.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com
H Kakinuma, T Oi, Y Hashimoto-Tsuchiya… - Journal of medicinal …, 2010 - ACS Publications
… To a suspension of 2-bromo-5-chlorophenol (18) (34.3 g, 0.165 mol), K 2 CO 3 (22.8 g, 0.165 mol), and n-Bu 4 NI (0.60 g, 1.65 mmol) in DMF (95 mL) was added iodomethane (12.9 mL, …
Number of citations: 152 pubs.acs.org
W Zhang, W Yang, W Zhao - The Journal of Organic Chemistry, 2020 - ACS Publications
… The title compound 2j was synthesized using (2-methoxyphenyl)boronic acid and 2-bromo-5-chlorophenol as the starting material according to the general procedure C (eluent: …
Number of citations: 5 pubs.acs.org
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com
E Wiensch - 2018 - deepblue.lib.umich.edu
Silane protecting groups are traditionally only viewed as inert protecting groups to mask an alcohol functionality, allowing for orthogonal reactivity compared with other protecting groups …
Number of citations: 0 deepblue.lib.umich.edu

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